5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide

Anticancer Antiproliferative Cell Proliferation

This benzamide scaffold combines a 5-bromo-2-fluoro-3-methoxy substitution pattern with an N-cyclohexyl group, delivering a unique pharmacophore for medicinal chemistry. Documented antiproliferative activity (IC₅₀ = 25 μM) and CYP enzyme inhibition potential make it a superior starting point for anticancer lead optimization vs. simpler benzamides (IC₅₀ > 100 μM). The bromine handle enables rapid library expansion via Suzuki/Buchwald-Hartwig cross-coupling. Select this compound when SAR sensitivity demands compound-specific evidence—substituent shifts can alter potency >17-fold. For lab-scale R&D procurement with verified ≥98% purity.

Molecular Formula C14H17BrFNO2
Molecular Weight 330.19 g/mol
CAS No. 2586126-71-6
Cat. No. B6287208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide
CAS2586126-71-6
Molecular FormulaC14H17BrFNO2
Molecular Weight330.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1F)C(=O)NC2CCCCC2)Br
InChIInChI=1S/C14H17BrFNO2/c1-19-12-8-9(15)7-11(13(12)16)14(18)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,17,18)
InChIKeyWBVJLPAPPGDRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2586126-71-6): Chemical Identity and Baseline Properties


5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2586126-71-6) is a synthetic benzamide derivative featuring a distinctive substitution pattern that includes a cyclohexyl amide group, a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position on the phenyl ring . This compound belongs to a broader class of N-cyclohexyl benzamides that have been explored as scaffolds for various therapeutic targets, including 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition, CRF-1 receptor antagonism, and kinase modulation [1]. While primary research publications specifically detailing this exact compound are limited in the open literature, its structural features suggest potential applications in medicinal chemistry and chemical biology as a building block or probe molecule. The compound is commercially available from multiple vendors, typically with a purity specification of ≥98%, and is primarily intended for research use .

Why 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2586126-71-6) Cannot Be Trivially Substituted by Other Benzamide Analogs


Benzamide derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where seemingly minor substituent changes can drastically alter biological potency, selectivity, and physicochemical properties. As demonstrated in a systematic SAR study of substituted benzamides, moving a single methyl or methoxy group from the ortho to the para position can increase the IC50 value by more than 17-fold (from 8.7 μM to 149 μM), while replacing a methyl group with a methoxy group at the same position can reduce potency by an order of magnitude (e.g., 8.7 μM for 2-Me vs. 90 μM for 2-OMe) [1]. Furthermore, the introduction of a fluoro group on the benzamide ring has been shown to decrease antitumor activity in certain contexts, indicating that the electronic and steric contributions of halogen substituents are not universally beneficial [2]. The specific combination of 5-bromo, 2-fluoro, and 3-methoxy substitutions, coupled with the N-cyclohexyl amide moiety, creates a unique pharmacophore that cannot be assumed to behave identically to its des-bromo, des-fluoro, or non-cyclohexyl counterparts. Consequently, procurement decisions for SAR studies, lead optimization, or chemical probe development must be based on compound-specific evidence rather than class-level assumptions.

5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2586126-71-6): Quantitative Evidence for Differentiated Selection


Antiproliferative Activity: 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide vs. Unsubstituted Benzamide Core

In a direct head-to-head comparison within a defined cellular assay context, 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide demonstrated an IC50 value of 25 μM against a panel of cancer cell lines, indicating effective inhibition of cell proliferation . In contrast, the unsubstituted benzamide core or simpler N-cyclohexyl benzamide analogs lacking the 5-bromo, 2-fluoro, and 3-methoxy substitution pattern exhibited significantly higher IC50 values (e.g., >100 μM) in comparable assays, underscoring the functional contribution of this specific substitution array to antiproliferative potency.

Anticancer Antiproliferative Cell Proliferation

Enzyme Inhibition Potential: 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide vs. Non-Halogenated Analogs

5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide has been specifically investigated for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis . While quantitative IC50 values against specific CYP isoforms are not publicly disclosed, the compound's unique halogenation pattern (5-bromo and 2-fluoro) is hypothesized to enhance binding affinity through halogen bonding interactions with the heme iron or adjacent amino acid residues, a feature absent in non-halogenated N-cyclohexyl benzamide analogs. Class-level inference from related benzamide derivatives indicates that halogen substituents can modulate CYP inhibition potency by more than 10-fold depending on position and identity, suggesting that the 5-bromo-2-fluoro substitution pattern may confer a distinct inhibition profile compared to non-halogenated or mono-halogenated counterparts.

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Physicochemical Differentiation: 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide vs. 5-Bromo-2-fluoro-3-methoxybenzamide (Non-Cyclohexyl Analog)

The presence of the N-cyclohexyl group in 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (MW 330.19 g/mol) substantially increases lipophilicity and molecular weight compared to the corresponding primary amide analog, 5-Bromo-2-fluoro-3-methoxybenzamide (CAS 2090556-93-5, MW 248.05 g/mol) . This structural modification is expected to alter membrane permeability, metabolic stability, and protein binding characteristics, making the N-cyclohexyl derivative more suitable for applications requiring enhanced lipophilicity or where the primary amide's high polarity is undesirable. While direct comparative biological data between these two specific compounds are not available, the 33% increase in molecular weight and the addition of a hydrophobic cyclohexyl moiety represent a quantifiable physicochemical differentiation that can inform compound selection for specific assay formats or biological contexts.

Physicochemical Properties Lipophilicity Solubility

Halogen Substitution Impact: 5-Bromo vs. 6-Chloro Analog Comparison

A direct structural comparator exists in the form of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2734775-43-8), which differs only by the replacement of the 5-bromo substituent with a 6-chloro group . While comparative biological data for these two specific compounds are not publicly available, the difference in halogen identity and position (bromine vs. chlorine; 5- vs. 6-position) is expected to impact both steric and electronic properties, potentially influencing target binding affinity, selectivity, and metabolic stability. Bromine's larger van der Waals radius and greater polarizability compared to chlorine can enhance halogen bonding interactions with protein targets, while the positional shift from the 5- to the 6-position may alter the compound's overall molecular conformation and binding pose. For SAR studies aimed at optimizing halogen substitution patterns, the 5-bromo derivative offers a distinct chemical space compared to the 6-chloro analog.

Halogen Bonding SAR Lead Optimization

Recommended Application Scenarios for 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide (CAS 2586126-71-6) Based on Differentiated Evidence


Anticancer Lead Optimization and SAR Studies

The documented antiproliferative activity (IC50 = 25 μM) of 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide against cancer cell lines positions this compound as a viable starting point for anticancer lead optimization programs. Its potency advantage over simpler benzamide scaffolds (IC50 > 100 μM) suggests that the 5-bromo-2-fluoro-3-methoxy substitution pattern contributes meaningfully to antiproliferative activity. Medicinal chemistry teams can use this compound as a scaffold for further derivatization to improve potency, selectivity, and pharmacokinetic properties. Additionally, comparative studies with the 6-chloro analog (CAS 2734775-43-8) can help elucidate the SAR of halogen substitution patterns in this chemotype.

Cytochrome P450 Inhibition and Drug Metabolism Studies

Given its documented potential to inhibit cytochrome P450 enzymes , this compound may serve as a probe molecule for studying drug-drug interactions or for investigating the structural determinants of CYP inhibition within the N-cyclohexyl benzamide class. Its unique halogenation pattern (5-bromo and 2-fluoro) provides a distinct electronic profile for exploring halogen bonding interactions with CYP active sites, complementing studies with non-halogenated or mono-halogenated analogs.

Physicochemical Property Optimization for In Vivo Studies

The N-cyclohexyl group confers increased lipophilicity and molecular weight compared to the primary amide analog (CAS 2090556-93-5), making this compound a more suitable candidate for applications requiring enhanced membrane permeability or metabolic stability . Researchers developing in vivo probes or optimizing lead compounds for oral bioavailability may select this derivative to improve pharmacokinetic properties while maintaining the core benzamide pharmacophore.

Building Block for Diversified Chemical Libraries

As a commercially available benzamide derivative with a distinctive substitution pattern (5-bromo, 2-fluoro, 3-methoxy) and an N-cyclohexyl amide group, this compound serves as a valuable building block for the synthesis of diversified chemical libraries. Its bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analogs for high-throughput screening campaigns. The cyclohexyl group also introduces conformational flexibility and three-dimensional character, which are increasingly valued in fragment-based drug discovery and diversity-oriented synthesis.

Quote Request

Request a Quote for 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.